molecular formula C9H7ClN2O B572866 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1313712-64-9

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B572866
CAS RN: 1313712-64-9
M. Wt: 194.618
InChI Key: GWNBXFZPPDNBSX-UHFFFAOYSA-N
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Description

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals, and its synthesis is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H5ClN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H .


Chemical Reactions Analysis

Imidazopyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation

    The compound is involved in the synthesis of methylimidazo[1,2-a]pyridines. A study by Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of these compounds without any deliberate addition of catalysts. They also synthesized imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, highlighting its versatility in chemical synthesis (Mohan, Rao, & Adimurthy, 2013).

  • Synthesis of Imidazo[4,5-b]pyridines

    Perandones and Soto (1997) described the preparation of 4-amino-1,2-dimethylimidazole-5-carbaldehyde and its condensation with various compounds to form imidazo[4,5-b]pyridine derivatives. This demonstrates the compound's role in the formation of complex heterocyclic structures (Perandones & Soto, 1997).

  • Fluorescent Molecular Rotor Studies

    Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showing its application in the study of viscosity sensing properties (Jadhav & Sekar, 2017).

Chemical Reactions and Derivatives

  • Vilsmeier–Haack Reaction

    Quiroga et al. (2010) reported the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction. This study indicates the compound's reactivity and potential for creating heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).

  • Hydrophobic Base Pairing in DNA Replication

    Mitsui et al. (2003) developed an unnatural hydrophobic base, pyrrole-2-carbaldehyde, as a pairing partner of 9-methylimidazo[(4,5)-b]pyridine. This study showcases the compound's role in expanding the genetic alphabet, especially in DNA replication (Mitsui et al., 2003).

  • Formation of Bisarylmethyl-Substituted Pyrimidines

    Harutyunyan (2014) conducted research on the condensation of various carbaldehydes including 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showing its application in the synthesis of diaryl(hetaryl)methanes (Harutyunyan, 2014).

  • Synthesis of Antimicrobial Compounds

    Studies have explored the synthesis of novel compounds with antimicrobial properties using derivatives of imidazopyridines. For example, Ladani et al. (2009) synthesized oxopyrimidines and thiopyrimidines containing 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, demonstrating the compound's role in developing new antimicrobial agents (Ladani et al., 2009).

Mechanism of Action

While the specific mechanism of action for 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is not mentioned, imidazopyridine ethers were discovered as selective and potent inhibitors of mycobacterial ATP synthesis (ATPS) and anti-Mtb activity .

Future Directions

Imidazopyridine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of this compound could involve further exploration of its potential in medicinal chemistry, particularly in the treatment of various resistant forms of tuberculosis .

properties

IUPAC Name

8-chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNBXFZPPDNBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724473
Record name 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313712-64-9
Record name 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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